Isosteviol
Overview
Description
Isosteviol is a derivative of Stevioside, which is obtained through acid-catalyzed hydrolysis1. It is also known as (−)-Isosteviol, (4α,8β,13β)-13–Methyl-16-oxo-17-norkauran-18-oic acid, Ketoisostevic acid, NSC 2318752. It has been reported to have antibacterial, anticancer, and anti-tuberculosis effects1.
Synthesis Analysis
Isosteviol is produced from stevioside, a natural sweetener, through a process called in-situ separation-coupling-reaction3. This process involves the use of acidic ion-exchange resin as a catalyst. The product obtained contains 92.98% purity of isosteviol with a stevioside conversion of 97.23%3. Other methods of synthesis involve the use of aliphatic alkylamine and alkyldiamines with PyBOP and DIEA4.
Molecular Structure Analysis
The molecular structure of Isosteviol has been studied using various techniques. A study used multivariate adaptive regression splines (MARSplines) applied to a data set of 20 isosteviol derivatives bearing thiourea fragments with possible FXa inhibitory action5. The study found that the molecular three-dimensional conformation is of high significance for the MARSplines modeling procedure and obviously for FXa inhibitory activity5.
Chemical Reactions Analysis
The chemical reactions involving Isosteviol are not well-documented in the literature. However, it is known that Isosteviol is a product of the acid-catalyzed hydrolysis of Stevioside1.
Physical And Chemical Properties Analysis
The physical and chemical properties of Isosteviol are not well-documented in the literature. However, it is known that Isosteviol is a tetracyclic diterpenoid1.
Scientific Research Applications
1. Synthesis and Biological Application of Isosteviol-Based 1,3-Aminoalcohols
- Summary of Application: Isosteviol, a diterpenoid, was used as a starting point to stereoselectively synthesize a series of 1,3-aminoalcohol derivatives .
- Methods of Application: The acid-catalysed hydrolysis and rearrangement of natural stevioside gave isosteviol, which was transformed to the key intermediate methyl ester. Mannich condensation of diterpenoid ketone, paraformaldehyde, and secondary amines resulted in the formation of 1,3-aminoketones .
- Results: The 1,3-aminoalcohol function and N-benzyl substitution seemed to be essential for the reliable antiproliferative activity .
2. Bioactivity Profile of the Diterpene Isosteviol and its Derivatives
- Summary of Application: Isosteviol and its derivatives have a wide spectrum of pharmacological activity, making them of interest to medicinal chemists .
- Methods of Application: The unique and rare structural features of isosteviol make it a useful building block in organic synthesis .
- Results: The outstanding advancement in the design and synthesis of isosteviol and its derivative has proved its effectiveness and importance in the field of medicinal chemical research .
3. Effects of Exogenous Isosteviol on the Oxidative Damage to Brassica Napus Seedlings
- Summary of Application: Isosteviol reduces the oxidative damage to Brassica napus seedlings caused by salt stress .
- Methods of Application: After seed soaking in isosteviol, the Na+ content in the shoots of the Brassica napus seedlings was always lower than that in the roots, while the opposite was true for the K+ content .
- Results: Isosteviol regulates the production of osmotic substances and ROS, reducing oxidative damage .
4. Isosteviol as a Plant Growth Regulator
- Summary of Application: Isosteviol has been found to have potential use as a plant growth regulator .
- Methods of Application: The transformation of isosteviol to 16-hydroxyiminobayeran-19-oic (isosteviol oxime) was found to be more powerful. Steviol and isosteviol increased the size and weight of berries .
- Results: The bioassays indicate the potential use of steviol and its derivatives as plant growth regulators .
5. Synthesis of Isosteviol Derivatives for Cytotoxic Activities
- Summary of Application: Isosteviol derivatives were synthesized and their cytotoxic activities were determined against various cancer cell lines .
- Methods of Application: The cytotoxic activities of isosteviol derivatives against attached cell lines such as breast (MDA 231), lung (A549), pancreas (ASPC-1), prostate (PC-3), colon (HCT 116) and cervical (HeLa) cancer cell lines were determined by means of 3- (4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay .
- Results: The results of the MTT assay would provide insights into the cytotoxic activities of the synthesized isosteviol derivatives .
6. Isosteviol as a Sweetener
- Summary of Application: Isosteviol, a diterpenoid glycoside, provides a promising alternative sweetener, which is non-nutritive, non-caloric, nontoxic, and non-mutagenic for patients having metabolic problems like Type II diabetes, phenylketonuria, and obesity .
- Methods of Application: The diterpenoid stevioside is present in a significant amount in the leaves of the perennial herb Stevia (Stevia rebaudiana Bertoni). The stevia plant belongs to the chrysanthemum family of Asteraceae and it is native to the South American region .
- Results: There are no allergic reactions reported after its consumption .
Safety And Hazards
Safety data sheets suggest that Isosteviol requires suitable respiratory protection, protective gloves, and safety goggles with side-shields. It should be kept away from drains, water courses, or the soil8.
Future Directions
Isosteviol has been recognized for its wide range of biological activities and pharmacological effects. This has led to an interest among medicinal chemists to synthesize, purify, and analyze more selective and potent Isosteviol derivatives9. The outstanding advancement in the design and synthesis of Isosteviol and its derivative has proved its effectiveness and importance in the field of medicinal chemical research9. Further clinical research is needed to understand underlying mechanisms of action, therapeutic indexes, and pharmacological applications6.
properties
IUPAC Name |
(1R,4S,5R,9S,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-17-9-5-14-18(2)7-4-8-19(3,16(22)23)13(18)6-10-20(14,12-17)11-15(17)21/h13-14H,4-12H2,1-3H3,(H,22,23)/t13-,14-,17-,18+,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVUFODCZDRVSS-XGBBNYNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@@]4(CCC[C@@]([C@H]4CC[C@@]3(C1)CC2=O)(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70950664 | |
Record name | Isosteviol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70950664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isosteviol | |
CAS RN |
27975-19-5 | |
Record name | Isosteviol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27975-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isosteviol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027975195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isosteviol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16870 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Isosteviol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70950664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,4aR,4bS,8R,8aS,10aR)-Dodecahydro-2,4b,8-trimethyl-12-oxo-1H-2,10a-ethanophenanthrene-8-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOSTEVIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/091QB7QO95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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